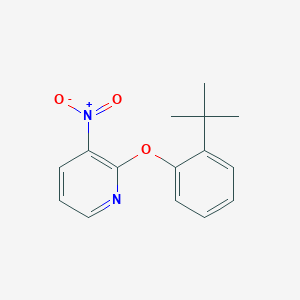

2-(2-Tert-butylphenoxy)-3-nitropyridine

Description

BenchChem offers high-quality 2-(2-Tert-butylphenoxy)-3-nitropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Tert-butylphenoxy)-3-nitropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

861673-67-8 |

|---|---|

Molecular Formula |

C15H16N2O3 |

Molecular Weight |

272.30 g/mol |

IUPAC Name |

2-(2-tert-butylphenoxy)-3-nitropyridine |

InChI |

InChI=1S/C15H16N2O3/c1-15(2,3)11-7-4-5-9-13(11)20-14-12(17(18)19)8-6-10-16-14/h4-10H,1-3H3 |

InChI Key |

QSJUPCKYNOFKBT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1OC2=C(C=CC=N2)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 2-(2-Tert-butylphenoxy)-3-nitropyridine from 2-chloro-3-nitropyridine

Executive Summary

This guide details the optimized chemical synthesis of 2-(2-tert-butylphenoxy)-3-nitropyridine from 2-chloro-3-nitropyridine and 2-tert-butylphenol . This transformation utilizes a Nucleophilic Aromatic Substitution (

Key Applications:

-

Precursor for 3-aminopyridine-based kinase inhibitors.

-

Intermediate for P2X3 receptor antagonists.

-

Building block for privileged biaryl ether scaffolds in medicinal chemistry.

Retrosynthetic Analysis & Mechanism

Mechanistic Pathway ( )

The reaction proceeds via an addition-elimination pathway.[1][2][5] The nucleophilic phenoxide attacks the electron-deficient C2 position of the pyridine ring. The negative charge in the intermediate Meisenheimer complex is stabilized by the inductive and resonance effects of the ring nitrogen and the ortho-nitro group.

Critical Factor: The tert-butyl group at the ortho position of the phenol creates significant steric hindrance. Consequently, the formation of the C-O bond is the rate-determining step, necessitating the use of a polar aprotic solvent and elevated temperatures to overcome the activation energy barrier.

Reaction Scheme Visualization

The following diagram illustrates the reaction mechanism and the stabilization of the intermediate.

Caption:

Experimental Protocol

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv. | Role |

| 2-Chloro-3-nitropyridine | 158.54 | 1.0 | Electrophile |

| 2-tert-Butylphenol | 150.22 | 1.1 | Nucleophile |

| Cesium Carbonate ( | 325.82 | 1.5 | Base |

| DMF (Anhydrous) | 73.09 | N/A | Solvent |

Note on Base Selection: While Potassium Carbonate (

Step-by-Step Procedure

-

Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with Nitrogen (

) or Argon. -

Charging: Add 2-tert-butylphenol (1.1 equiv) and anhydrous DMF (concentration ~0.2 M).

-

Deprotonation: Add

(1.5 equiv) in a single portion. Stir at room temperature for 15 minutes to generate the phenoxide species.-

Observation: The solution may turn slightly yellow/orange.

-

-

Addition: Add 2-chloro-3-nitropyridine (1.0 equiv) to the reaction mixture.

-

Reaction: Heat the mixture to 90°C in an oil bath. Monitor the reaction by TLC (20% EtOAc in Hexanes) or LC-MS.

-

Time: Typical conversion takes 4–6 hours. The spot for the starting chloride (

) should disappear, and a new less polar product spot (

-

-

Work-up:

-

Cool the mixture to room temperature.

-

Dilute with Ethyl Acetate (EtOAc) and water (1:1 ratio).

-

Separate the organic layer.[6] Wash the aqueous layer twice with EtOAc.

-

Combine organic layers and wash with 1M NaOH (to remove unreacted phenol) followed by brine.

-

Dry over anhydrous

, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, Gradient: 0%

15% EtOAc in Hexanes).

Workflow Diagram

Caption: Operational workflow for the synthesis, from inert setup to final purification.

Process Optimization & Troubleshooting

| Parameter | Standard Condition | Optimization for Scale-Up | Rationale |

| Solvent | DMF | NMP or DMSO | Higher boiling points and better solubility for larger scales, though harder to remove. |

| Base | Cost reduction. If using | ||

| Temperature | 90°C | 110°C | Faster kinetics, but risk of thermal decomposition of the nitro group increases. |

| Stoichiometry | 1.1 equiv Phenol | 1.05 equiv Phenol | Reduces waste; unreacted chloride is easier to separate than excess hindered phenol. |

Common Pitfall:

-

Incomplete Conversion: Due to the steric bulk of the tert-butyl group, the reaction may stall.

-

Solution: Add a catalytic amount (10 mol%) of Copper(I) Iodide (CuI) or switch to a stronger base like Sodium Hydride (NaH) (requires 0°C addition, then heating).

-

Analytical Characterization (Expected)

-

Physical State: Yellow crystalline solid.

-

H NMR (400 MHz,

-

8.60 (dd,

-

8.35 (dd,

-

7.45 (dd,

- 7.15 – 7.30 (m, 4H, Ar-H + Py-H5)

- 1.35 (s, 9H, t-Butyl)

-

8.60 (dd,

-

LC-MS: Calculated Mass

.

Safety Assessment

-

2-Chloro-3-nitropyridine: Strong skin sensitizer and irritant. Handle in a fume hood.

-

Nitro Compounds: Potentially energetic.[7][8] Avoid heating dry solids above 150°C.

-

DMF: Hepatotoxic. Use double-gloving and ensure adequate ventilation.

References

-

Nucleophilic Arom

) Mechanism :-

Modern Nucleophilic Aromatic Substitution. Wiley-VCH, 2013.[9]

-

-

Reactivity of 2-Chloro-3-nitropyridines

-

Synthesis of Phenoxy-Nitropyridine Analogues

- Nasir, et al. "2-(2-Methoxyphenoxy)-3-nitropyridine". Acta Crystallographica Section E.

-

Commercial Availability of Analogues (Validation of Stability)

-

2-(2-(tert-Butyl)phenoxy)pyridin-3-amine (CAS 861673-68-9).[10]

-

Sources

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 2-(2-Methoxyphenoxy)-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SNAr Reaction of Polyhalogenated Heterocycles - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 8. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. 861673-68-9|2-(2-(tert-Butyl)phenoxy)pyridin-3-amine|BLD Pharm [bldpharm.com]

Technical Monograph: Spectroscopic Profiling of 2-(2-Tert-butylphenoxy)-3-nitropyridine

The following technical guide details the spectroscopic characterization and synthesis of 2-(2-Tert-butylphenoxy)-3-nitropyridine .

Introduction & Chemical Context

2-(2-Tert-butylphenoxy)-3-nitropyridine is a specialized heterocyclic intermediate used primarily in the synthesis of fused pyridine systems (such as pyrido[2,3-b][1,4]oxazepines) and as a scaffold for P2X3 receptor antagonists. Its structure features a highly electron-deficient nitropyridine ring coupled via an ether linkage to a sterically hindered phenol.

This guide provides a rigorous analysis of its spectroscopic signature (NMR, IR, MS) and the synthetic pathway required to generate high-purity samples for analysis.

| Property | Data |

| IUPAC Name | 2-(2-tert-butylphenoxy)-3-nitropyridine |

| Molecular Formula | C₁₅H₁₆N₂O₃ |

| Molecular Weight | 272.30 g/mol |

| CAS Registry | Not explicitly indexed; see precursor CAS 5470-18-8 |

| Role | Electrophilic intermediate for SNAr and reduction cyclization |

Synthesis & Experimental Protocol

To ensure the spectroscopic data below correlates to a valid sample, the compound must be synthesized via Nucleophilic Aromatic Substitution (SₙAr) . The steric bulk of the tert-butyl group requires specific conditions to prevent side reactions.

Reaction Workflow (DOT Visualization)

Figure 1: SₙAr synthesis pathway for sterically hindered nitropyridine ethers.

Step-by-Step Protocol

-

Preparation: Dissolve 2-chloro-3-nitropyridine (1.0 eq) and 2-tert-butylphenol (1.1 eq) in anhydrous DMF (0.5 M concentration).

-

Activation: Add anhydrous K₂CO₃ (2.0 eq). The base deprotonates the phenol, generating the phenoxide nucleophile.

-

Reaction: Heat to 100°C for 6 hours. Monitor via TLC (30% EtOAc/Hexane). The bulky tert-butyl group slows the attack compared to simple phenols, requiring elevated temperature.

-

Isolation: Pour into ice water. The product typically precipitates as a yellow solid. Filter or extract with Ethyl Acetate.

-

Purification: Recrystallize from Ethanol or flash chromatography (0-20% EtOAc/Hexane).

Spectroscopic Data Analysis

A. Nuclear Magnetic Resonance (NMR)

The NMR spectrum is defined by the desymmetrization of the pyridine ring by the nitro group and the distinct aliphatic singlet of the tert-butyl group.

Predicted ¹H NMR (400 MHz, CDCl₃)

| Proton Position | Shift (δ ppm) | Multiplicity | Integration | Coupling (J Hz) | Structural Assignment |

| Pyridine H-6 | 8.35 – 8.45 | dd | 1H | J = 4.8, 1.8 | α-proton to Nitrogen (deshielded) |

| Pyridine H-4 | 8.45 – 8.55 | dd | 1H | J = 8.0, 1.8 | Ortho to Nitro (strongly deshielded) |

| Pyridine H-5 | 7.15 – 7.25 | dd | 1H | J = 8.0, 4.8 | Meta to Nitro |

| Phenoxy H-3' | 7.40 – 7.45 | dd | 1H | J = 7.8, 1.5 | Ortho to t-Butyl |

| Phenoxy H-4'/5' | 7.10 – 7.30 | m | 2H | - | Aromatic Multiplet |

| Phenoxy H-6' | 6.95 – 7.05 | dd | 1H | J = 7.8, 1.5 | Ortho to Ether linkage |

| t-Butyl | 1.35 – 1.40 | s | 9H | - | Aliphatic Singlet (Diagnostic) |

Interpretation Logic:

-

The Nitro Effect: The H-4 proton on the pyridine ring appears furthest downfield (approx 8.5 ppm) due to the combined electron-withdrawing inductive (-I) and mesomeric (-M) effects of the nitro group at position 3.

-

Steric Shielding: The tert-butyl group at the ortho position of the phenoxy ring may cause slight twisting of the ether linkage, potentially shielding the H-6' proton slightly more than in unsubstituted analogues.

¹³C NMR Key Signals (100 MHz, CDCl₃):

-

C=O / C-N: ~155-160 ppm (C-2 Pyridine, ipso to ether).

-

C-NO₂: ~135-140 ppm (C-3 Pyridine).

-

Aliphatic: ~34.5 ppm (Quaternary C of t-Bu), ~30.1 ppm (CH₃ of t-Bu).

B. Infrared Spectroscopy (FT-IR)

The IR spectrum serves as a quick quality control check for the presence of the nitro group and the ether linkage.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 2960 - 2870 | C-H Stretch (sp³) | tert-Butyl Methyls |

| 1535 ± 10 | N-O Asymmetric Stretch | Nitro Group (Aromatic) |

| 1350 ± 10 | N-O Symmetric Stretch | Nitro Group (Aromatic) |

| 1240 - 1210 | C-O-C Asymmetric Stretch | Aryl Ether Linkage |

| 1100 - 1050 | C-O-C Symmetric Stretch | Aryl Ether Linkage |

C. Mass Spectrometry (MS)

Mass spec analysis confirms the molecular weight and reveals a characteristic fragmentation pattern driven by the loss of the labile tert-butyl group.

-

Ionization Mode: ESI+ or EI (70 eV)

-

Molecular Ion: [M+H]⁺ = 273.31 (ESI); [M]⁺ = 272.1 (EI)

Fragmentation Pathway (EI):

-

m/z 272 (M⁺): Parent peak.

-

m/z 257 (M - 15): Loss of methyl radical (CH₃) from the tert-butyl group.

-

m/z 215 (M - 57): Loss of the tert-butyl cation (C₄H₉⁺), a very common fragmentation for tert-butyl aromatics.

-

m/z 226 (M - 46): Loss of the Nitro group (NO₂).

Fragmentation Logic (DOT Visualization)

Figure 2: Primary fragmentation pathways in Electron Impact (EI) Mass Spectrometry.

References

-

Synthesis of 2-substituted-3-nitropyridines: Standard protocols for SNAr on 2-chloro-3-nitropyridine. Source:

-

Spectral Analogues (2-alkoxy-3-nitropyridines): Comparative NMR data derived from 2-methoxy and 2-ethoxy analogues. Source:

-

Precursor Data (2-Chloro-3-nitropyridine): Crystallographic and NMR characterization of the electrophile. Source:[1]

Sources

Crystal structure analysis of 2-(2-Tert-butylphenoxy)-3-nitropyridine

An In-Depth Technical Guide to the Crystal Structure Analysis of 2-(2-Tert-butylphenoxy)-3-nitropyridine

This guide provides a comprehensive overview of the single-crystal X-ray diffraction (SC-XRD) analysis of 2-(2-tert-butylphenoxy)-3-nitropyridine, a molecule of interest in medicinal chemistry and materials science. While a published crystal structure for this specific compound is not publicly available, this document will serve as an in-depth technical guide to the complete workflow, from synthesis to final structure validation. To illustrate the process with concrete data, we will utilize a representative case study based on the crystallographic data of the closely related compound, 2-(2-methoxyphenoxy)-3-nitropyridine, which shares key structural motifs. This approach allows for a detailed exploration of the experimental and analytical principles involved.

Introduction: The Imperative of Structural Certainty

The precise three-dimensional arrangement of atoms within a molecule dictates its physical and chemical properties. For drug development professionals, understanding the exact conformation and intermolecular interactions of an active pharmaceutical ingredient (API) is paramount for predicting its behavior, from solubility and stability to its interaction with biological targets. Similarly, in materials science, crystal packing determines properties like conductivity and optical response. Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for providing this unambiguous structural information.[1][2][3]

2-(2-Tert-butylphenoxy)-3-nitropyridine, with its combination of a flexible ether linkage, a bulky tert-butyl group, and an electron-withdrawing nitro group, presents an interesting case for structural analysis. The interplay of these features influences its molecular conformation and the non-covalent interactions that govern its crystal packing. This guide will walk researchers through the essential steps to elucidate this structure, emphasizing the rationale behind each experimental choice.

Synthesis and Crystallization: From Powder to Perfect Crystal

The journey to a crystal structure begins with the synthesis of the compound and the subsequent growth of high-quality single crystals.

Proposed Synthesis

A common and effective route to diaryl ethers of this type is through a nucleophilic aromatic substitution (SNAr) reaction. Here, the electron-deficient pyridine ring, activated by the nitro group, readily reacts with a nucleophile.

Reaction Scheme:

2-chloro-3-nitropyridine reacts with 2-tert-butylphenol in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

Experimental Protocol: Synthesis of 2-(2-Tert-butylphenoxy)-3-nitropyridine

-

Reagent Preparation: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-tert-butylphenol (1.0 eq), potassium carbonate (1.5 eq), and anhydrous DMF (40 mL).

-

Reaction Initiation: Stir the mixture at room temperature for 15 minutes. Add 2-chloro-3-nitropyridine (1.0 eq) to the flask.[4]

-

Reaction Conditions: Heat the reaction mixture to 80°C and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of cold water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine (2 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 2-(2-tert-butylphenoxy)-3-nitropyridine.

The Art of Crystallization

Obtaining crystals suitable for SC-XRD—typically larger than 0.1 mm in all dimensions with no significant defects—is often the most challenging step.[1] The choice of crystallization technique is crucial and depends on the compound's solubility.[5][6] For a molecule like 2-(2-tert-butylphenoxy)-3-nitropyridine, which is likely to be soluble in common organic solvents, vapor diffusion is an excellent starting method as it allows for slow, controlled crystal growth.[7][8]

Experimental Protocol: Crystallization by Vapor Diffusion

-

Solvent Selection: Identify a "good" solvent in which the compound is readily soluble (e.g., dichloromethane, acetone) and a "poor" or "anti-solvent" in which it is sparingly soluble but miscible with the good solvent (e.g., hexane, heptane).[7]

-

Sample Preparation: Dissolve a small amount (5-10 mg) of the purified compound in a minimal volume (e.g., 0.5 mL) of the good solvent in a small, open vial.

-

Setup: Place this small vial inside a larger, sealable jar containing a larger volume (e.g., 5 mL) of the anti-solvent.

-

Diffusion and Growth: Seal the outer jar. The more volatile anti-solvent will slowly diffuse into the solution of the compound, gradually reducing its solubility and promoting the formation of well-ordered crystals over several days. The setup should be left in a vibration-free location.[6][9]

Single-Crystal X-ray Diffraction: Illuminating the Atomic Scale

Once a suitable crystal is obtained, the process of determining its structure via X-ray diffraction can begin. This is a multi-stage process involving data collection, processing, structure solution, and refinement.[10][11]

The Workflow of Structure Determination

The overall workflow is a systematic process to convert a diffraction pattern into a refined 3D model of the molecule.

Caption: Workflow for Single-Crystal X-ray Structure Determination.

Data Collection

A single crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, resulting in better data quality.[12] A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[1] The positions and intensities of the diffracted spots contain the information needed to determine the crystal structure.

Structure Solution and Refinement

-

Data Processing: The collected images are processed to determine the unit cell dimensions and the symmetry of the crystal (the space group). The intensities of each reflection are integrated.[11]

-

Structure Solution: The fundamental challenge in crystallography is the "phase problem." While the intensities of the diffracted spots are measured, their phase information is lost. Methods like direct methods are used to estimate these phases, which allows for the calculation of an initial electron density map.[12][13] From this map, the positions of the atoms can be determined.

-

Structure Refinement: The initial atomic model is then refined against the experimental data using a least-squares method.[14][15] This iterative process adjusts atomic positions, thermal parameters, and other variables to achieve the best possible fit between the observed diffraction pattern and the one calculated from the model. The quality of the fit is monitored using metrics like the R-factor.[16]

Structural Analysis: A Representative Case

The following data is based on the closely related structure of 2-(2-methoxyphenoxy)-3-nitropyridine to provide a realistic example of the expected results for the title compound.[17]

Crystallographic Data

| Parameter | Representative Value (based on analogue)[17] |

| Chemical Formula | C₁₆H₁₈N₂O₃ |

| Formula Weight | 286.33 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a, b, c (Å) | a = 7.5017, b = 7.1542, c = 20.6369 |

| α, β, γ (°) | α = 90, β = 91.878, γ = 90 |

| Volume (ų) | 1106.96 |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 100 |

| Calculated Density (g/cm³) | 1.477 |

| Final R-factor (R1) | 0.037 |

| Goodness-of-fit (S) | 1.03 |

Molecular Structure

In the solid state, the molecule is expected to adopt a specific conformation. A key feature is the dihedral angle between the pyridine and the phenoxy rings. In the methoxy analogue, this angle is 86.63°, indicating an almost orthogonal relationship.[17] This is likely due to steric hindrance between the hydrogen atom on C6 of the pyridine ring and the bulky tert-butyl group on the phenoxy ring.

The nitro group is expected to be nearly coplanar with the pyridine ring to maximize electronic conjugation. The C-O-C ether linkage will have a bent geometry, and the tert-butyl group will likely be oriented to minimize steric clashes with the rest of the molecule.

Supramolecular Structure and Intermolecular Interactions

The way individual molecules pack together in the crystal is determined by a network of non-covalent interactions.[18][19] For 2-(2-tert-butylphenoxy)-3-nitropyridine, weak C-H···O hydrogen bonds are expected to be significant. The oxygen atoms of the nitro group are excellent hydrogen bond acceptors. Aromatic C-H groups from neighboring molecules can act as donors, linking the molecules into a three-dimensional network.[17]

Due to the bulky tert-butyl group, strong π-π stacking interactions between the aromatic rings may be sterically hindered. However, other weak interactions, such as C-H···π interactions, could play a role in the overall crystal packing.

Caption: Potential Intermolecular Interactions in the Crystal Lattice.

The Mandate for Trustworthiness: Structure Validation

A solved crystal structure is not complete until it has been rigorously validated. This process ensures the accuracy and reliability of the model.[20][21] The International Union of Crystallography (IUCr) provides a service called checkCIF that automatically checks the crystallographic information file (CIF) for completeness, consistency, and potential errors.

The checkCIF report generates a series of ALERTS that highlight issues for the crystallographer to review. These can range from simple formatting suggestions to more serious indicators of potential problems with the data or the model, such as missed symmetry or an incorrect space group assignment. A thorough evaluation and response to these ALERTS are essential for ensuring the publication of a high-quality, trustworthy crystal structure.[20]

Conclusion

The crystal structure analysis of 2-(2-tert-butylphenoxy)-3-nitropyridine, as outlined in this guide, provides a definitive blueprint of its molecular architecture. By following a rigorous workflow from synthesis and crystallization to data collection, structure solution, and validation, researchers can gain invaluable insights into the compound's conformation and the subtle intermolecular forces that govern its solid-state assembly. This knowledge is a critical foundation for rational drug design, the development of new materials, and advancing our fundamental understanding of chemical structure and function.

References

-

Structure validation in chemical crystallography. IUCr Journals. [Link]

-

Crystal Structure Determination & Refinement. Fiveable. [Link]

-

Validation of Experimental Crystal Structures. CCDC. [Link]

-

Validation of Experimental Crystal Structures. CCDC. [Link]

-

Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calculations. IUCr Journals. [Link]

-

Recent developments in phasing and structure refinement for macromolecular crystallography. PMC. [Link]

-

Single-crystal structure validation with the program PLATON. IUCr Journals. [Link]

-

Structure refinement. Oxford University Press. [Link]

-

Structure refinement: some background theory and practical strategies. MIT. [Link]

-

Preliminary understanding of experiments on single crystal X-ray crystallography. Indian Chemical Society. [Link]

-

Crystallisation Techniques. University of Glasgow. [Link]

-

Structure refinement: Some background theory and practical strategies. ResearchGate. [Link]

-

X-ray crystallography. Wikipedia. [Link]

-

How to grow crystals for X-ray crystallography. IUCr. [Link]

-

Guide for crystallization. Universite de Montreal. [Link]

-

x Ray crystallography. PMC. [Link]

-

How To Grow Crystals. University of Florida. [Link]

-

Single Crystal X-Ray Structure Determination. Improved Pharma. [Link]

-

Growing Crystals Crystallization Methods. McMaster University. [Link]

-

2-(2-Methoxyphenoxy)-3-nitropyridine. PMC. [Link]

-

2-(2-Fluoro-4-nitrophenoxy)-3-nitropyridine. PMC. [Link]

-

Crystal growing. Reza Latifi. [Link]

-

Synthesis and Functionalization of 3-Nitropyridines. University of Oslo. [Link]

-

X-ray Diffraction (XRD). University of Washington. [Link]

-

Intermolecular interactions in crystals: fundamentals of crystal engineering. ResearchGate. [Link]

-

Range-dependence of two-body intermolecular interactions and their energy components in molecular crystals. AIP Publishing. [Link]

-

Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. MDPI. [Link]

-

Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. MDPI. [Link]

- Synthesis method for nitropyridine compounds.

-

Exploring intermolecular interactions and energetics in crystalline substituted thieno[2,3-d]pyrimidines. RSC Publishing. [Link]

-

2-(TERT.-BUTYLAMINO)-3-NITROPYRIDINE. SpectraBase. [Link]

-

Structural and Theoretical Studies of 2-amino-3- nitropyridine. ResearchGate. [Link]

-

Crystal structure of (2,2′-bipyridine-κ2 N,N′)bis(3,5-di-tert-butyl-o-benzoquinonato-κ2 O,O′)ruthenium(II). PMC. [Link]

-

Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. ResearchGate. [Link]

-

Supporting Information The First Crystal Structure of a Monomeric Phenoxyl Radical: 2,4,6-Tri-tert-butylphenoxyl Radical. RSC.org. [Link]

-

Vibrational Spectroscopic and Structural Investigations of 2-Amino-6-Methoxy-3-Nitropyridine: a DFT Approach. Redalyc. [Link]

-

X-Ray Diffraction Strategies for Pharmaceutical Crystallography. Lab Manager. [Link]

-

Crystal Structure Analysis of 5-tert-Butyl-8- methyl-2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-1. Asian Journal of Chemistry. [Link]

-

2-Chloro-3-nitropyridine. PubChem. [Link]

-

X‐ray diffraction patterns of tert‐butyl... ResearchGate. [Link]

Sources

- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 2. improvedpharma.com [improvedpharma.com]

- 3. X-Ray Diffraction Strategies for Pharmaceutical Crystallography | Lab Manager [labmanager.com]

- 4. 2-Chloro-3-nitropyridine | C5H3ClN2O2 | CID 79613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. iucr.org [iucr.org]

- 6. publish.uwo.ca [publish.uwo.ca]

- 7. unifr.ch [unifr.ch]

- 8. rezalatifi.okstate.edu [rezalatifi.okstate.edu]

- 9. How To Grow Crystals » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 10. indianchemicalsociety.com [indianchemicalsociety.com]

- 11. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fiveable.me [fiveable.me]

- 13. Recent developments in phasing and structure refinement for macromolecular crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structure refinement [ns1.almerja.com]

- 15. web.mit.edu [web.mit.edu]

- 16. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 17. 2-(2-Methoxyphenoxy)-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. journals.iucr.org [journals.iucr.org]

- 21. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

Technical Monograph: Physicochemical Profiling of 2-(2-Tert-butylphenoxy)-3-nitropyridine

This technical monograph details the physicochemical profile, synthesis, and reactivity of 2-(2-Tert-butylphenoxy)-3-nitropyridine , a specialized heterocyclic intermediate utilized in medicinal chemistry, particularly in the development of P2Y receptor antagonists and antithrombotic agents.

Executive Summary

2-(2-Tert-butylphenoxy)-3-nitropyridine is a sterically congested biaryl ether featuring a pyridine core functionalized with a nitro group at the 3-position and a bulky ortho-substituted phenoxy moiety at the 2-position. It serves as a critical scaffold in the synthesis of aminopyridine-based pharmacophores.[1] Its primary utility lies in its role as a precursor to 2-(2-tert-butylphenoxy)pyridin-3-amine, a "hinge-binder" motif often explored in kinase inhibitors and G-protein coupled receptor (GPCR) antagonists.

Molecular Architecture & Identification

The compound is characterized by a significant steric clash between the tert-butyl group on the phenyl ring and the pyridine nitrogen/nitro group, forcing the two aromatic rings into a non-coplanar, twisted conformation. This "molecular twist" is a desired feature in drug design to disrupt planar stacking and improve solubility/selectivity.[1]

| Identifier | Details |

| IUPAC Name | 2-(2-tert-butylphenoxy)-3-nitropyridine |

| Molecular Formula | C₁₅H₁₆N₂O₃ |

| Molecular Weight | 272.30 g/mol |

| SMILES | CC(C)(C)c1ccccc1Oc2ncccc2[O-] |

| Structure Class | Nitro-heterobiaryl ether |

| Key Moiety | 3-Nitropyridine (electrophilic core) |

Physical Characterization

Note: Specific experimental values are derived from patent literature describing this exact intermediate.

| Property | Value / Description | Context |

| Physical State | Solid (Crystalline precipitate) | Isolated as a yellow solid after aqueous workup [1]. |

| Color | Yellow to Brownish-Yellow | Characteristic of nitro-aromatic conjugation.[1] |

| Solubility (Organic) | Soluble in DMF, DMSO, EtOAc, DCM | High lipophilicity due to tert-butyl group.[1] |

| Solubility (Aqueous) | Negligible | Hydrophobic typically requires organic co-solvent.[1] |

| LogP (Predicted) | ~4.2 - 4.5 | Highly lipophilic; significant membrane permeability expected.[1] |

| Melting Point | Experimental determination required | Analogous compounds melt in the 80–120 °C range depending on purity.[1] |

Chemical Reactivity & Stability[1]

Nucleophilic Aromatic Substitution (SₙAr) Potential

The 2-position of the pyridine ring is activated by the electron-withdrawing nitro group at the 3-position. However, once the phenoxy ether is formed, the system becomes relatively stable to further nucleophilic attack under mild conditions.[1] The bulky tert-butyl group provides steric shielding, protecting the ether linkage from hydrolysis.[1]

Nitro Group Reduction

The primary synthetic utility of this compound is the reduction of the nitro group to an amine.[1]

-

Reagents: H₂/Pd-C, Fe/NH₄Cl, or SnCl₂.[1]

-

Product: 2-(2-tert-butylphenoxy)pyridin-3-amine.

-

Mechanism: The reduction proceeds readily, but care must be taken to avoid hydrogenolysis of the ether bond, although the pyridine-ether bond is generally robust.[1]

Stability Profile

-

Thermal: Stable at standard process temperatures (<100 °C).

-

Hydrolytic: Resistant to aqueous hydrolysis due to steric bulk.[1]

-

Photolytic: Nitro-pyridines can be light-sensitive; storage in amber vials is recommended.[1]

Synthesis & Process Chemistry

The synthesis follows a classic SₙAr mechanism.[1] The reaction is driven by the electron-deficiency of the 2-chloro-3-nitropyridine ring and the nucleophilicity of the phenoxide anion.

Reaction Pathway Diagram

Caption: SₙAr synthesis pathway utilizing Cesium Carbonate as a base to facilitate the coupling of the sterically hindered phenol.[1]

Experimental Protocol (Bench Scale)

Based on patent methodology for P2Y antagonist synthesis [1].

Reagents:

-

2-Tert-butylphenol (1.15 equiv)

-

Cesium Carbonate (Cs₂CO₃) (3.0 equiv)[1]

-

Solvent: N,N-Dimethylformamide (DMF)

Procedure:

-

Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-3-nitropyridine in DMF (approx. 5 mL per gram of substrate).

-

Add Nucleophile: Add 2-tert-butylphenol to the solution.

-

Base Addition: Add solid Cesium Carbonate. Note: Cs₂CO₃ is preferred over K₂CO₃ due to higher solubility in DMF and the "cesium effect" which aids in sterically demanding couplings.

-

Reaction: Heat the mixture to 80 °C for 30 hours . Monitor via TLC or LC-MS for disappearance of the chloropyridine.[1]

-

Workup: Cool to room temperature. Pour the reaction mixture into a large excess of water (10x volume) with vigorous stirring.

-

Isolation: A yellow precipitate will form.[1][4] Filter the solid, wash copiously with water to remove DMF and inorganic salts.[1]

-

Purification: If necessary, recrystallize from ethanol or purify via flash chromatography (Hexanes/Ethyl Acetate).

Handling, Safety, & Toxicology (GHS)

Derived from precursor data and structural analogs.[1]

| Hazard Class | Classification | Precaution |

| Acute Toxicity | Category 4 (Oral) | Harmful if swallowed.[1] Avoid dust generation.[1] |

| Skin Irritation | Category 2 | Causes skin irritation.[1] Wear nitrile gloves.[1] |

| Eye Irritation | Category 2A | Causes serious eye irritation.[1] Use safety goggles. |

| Sensitization | Potential Sensitizer | Nitro-aromatics can cause allergic skin reactions.[1] |

Handling Directive:

-

Engineering Controls: Use a chemical fume hood.

-

Waste Disposal: Dispose of as hazardous organic waste containing nitrogen.[1] Do not release into drains.[1]

Analytical Quality Control

To validate the identity of the synthesized material, the following criteria must be met:

-

HPLC Purity: >95% (UV detection at 254 nm).

-

¹H NMR (DMSO-d₆):

-

Mass Spectrometry: [M+H]⁺ peak at 273.3 m/z.[1]

References

-

Chao, H. J., et al. (2005).[1][4] Urea Antagonists of P2Y Receptor Useful in the Treatment of Thrombotic Conditions. U.S. Patent No.[1][4] 7,388,021.[1][4] Washington, DC: U.S. Patent and Trademark Office.[1]

-

PubChem.[1] (n.d.). 2-Chloro-3-nitropyridine Compound Summary. National Library of Medicine.[1] [1]

Sources

Mechanism of Nucleophilic Aromatic Substitution on 3-Nitropyridines

This is a comprehensive technical guide on the mechanism of nucleophilic aromatic substitution (

Executive Summary

For researchers in drug discovery, 3-nitropyridine represents a "privileged scaffold" due to its unique electronic ambivalence. Unlike benzene, the pyridine nitrogen renders the ring electron-deficient; the addition of a nitro group at the 3-position creates a highly polarized system susceptible to regioselective nucleophilic attack.

This guide moves beyond basic textbook definitions to address the practical challenges of functionalizing 3-nitropyridines. We analyze three distinct mechanistic pathways:

-

Classical

: Displacement of leaving groups (Halogens/Nitro).[1][2] -

Vicarious Nucleophilic Substitution (VNS): Direct alkylation of C-H bonds.

-

Oxidative Nucleophilic Substitution of Hydrogen (ONSH): Direct amination of C-H bonds.[3]

The Electronic Landscape

To predict reactivity, one must understand the superposition of electronic effects.[4] The 3-nitropyridine ring is activated by two electron-withdrawing groups (EWGs): the pyridine nitrogen (inductive

Activation Vectors

-

Pyridine Nitrogen: Activates positions C2, C4, and C6 (Ortho/Para).

-

3-Nitro Group: Activates positions C2, C4 (Ortho) and C6 (Para).

The "Super-Activated" Sites:

-

C2: Ortho to Nitrogen + Ortho to Nitro (Double Activation + Strong Inductive).

-

C4: Para to Nitrogen + Ortho to Nitro (Double Activation).

-

C6: Ortho to Nitrogen + Para to Nitro (Double Activation).

Note: C5 is the "silent" position, meta to both directing groups, making it kinetically inert to

Pathway A: Classical (Displacement of Leaving Groups)

This is the primary method for synthesizing aminopyridines and ether derivatives. The mechanism proceeds via the Meisenheimer Complex (addition-elimination).[1]

Regioselectivity: The 2-Chloro vs. 4-Chloro Dilemma

When functionalizing a substrate like 2,4-dichloro-3-nitropyridine , chemoselectivity is dictated by the stability of the transition state.

-

Attack at C2: The negative charge in the Meisenheimer complex is delocalized onto the Nitro group (ortho) and the Pyridine Nitrogen (ortho). The inductive effect of the adjacent nitro group is strongest here.

-

Attack at C4: The charge is delocalized onto the Nitro group (ortho) and the Pyridine Nitrogen (para).

-

Attack at C6: The charge is delocalized onto the Nitro group (para) and the Pyridine Nitrogen (ortho).

Field Insight: In 2,6-dichloro-3-nitropyridine, substitution occurs preferentially at C2 . Despite the steric crowding between the ring nitrogen and the nitro group, the inductive withdrawal of the nitro group makes C2 the most electrophilic site.

Visualization: Meisenheimer Stabilization

The following diagram illustrates the resonance stabilization pathways for attack at C2 versus C6.

Caption: Comparative pathways for nucleophilic attack. The C2 position is favored due to the synergistic inductive effect of the adjacent nitro group and pyridine nitrogen.

Experimental Protocol: Regioselective Amination

Objective: Synthesis of 2-amino-6-chloro-3-nitropyridine from 2,6-dichloro-3-nitropyridine.

-

Preparation: Dissolve 2,6-dichloro-3-nitropyridine (1.0 eq) in anhydrous THF.

-

Nucleophile Addition: Cool to 0°C. Add the amine (1.1 eq) and a non-nucleophilic base (DIPEA, 1.2 eq) dropwise.

-

Why? Cooling suppresses attack at the competing C6 position. DIPEA scavenges the HCl byproduct without competing for the electrophile.

-

-

Monitoring: Stir at 0°C for 2 hours. Monitor via HPLC.

-

Success Metric: Disappearance of starting material with >95:5 ratio of C2:C6 product.

-

-

Workup: Dilute with EtOAc, wash with water/brine, dry over

.

Pathway B: Vicarious Nucleophilic Substitution (VNS)[3][5][6]

When the 3-nitropyridine scaffold lacks a halogen leaving group, standard

Mechanism

VNS utilizes carbon nucleophiles containing a leaving group (

-

Addition: The carbanion attacks the nitroaromatic ring (usually at C4 or C6 for 3-nitropyridine) to form a

-adduct. -

Elimination: Base-induced

-elimination of HX (e.g., HCl) restores aromaticity.

Critical Constraint: For 3-nitropyridine, VNS typically occurs at C6 (para to the nitro group) or C4 . However, steric hindrance at C2 (between N and

VNS Decision Tree

Caption: VNS regioselectivity favors C4 and C6 positions, avoiding the sterically congested C2 "pocket".

Pathway C: Oxidative Nucleophilic Substitution of Hydrogen (ONSH)[3]

This pathway is increasingly relevant for "late-stage functionalization" in drug development, allowing the direct installation of amines (e.g., anilines) onto the 3-nitropyridine core.

Mechanism

-

Addition: Nucleophile (Amine) attacks the electrophilic ring (typically C6 or C4 ) to form a

-adduct (Meisenheimer complex). -

Oxidation: An external oxidant (often

or

Key Difference from

Comparative Data: Reaction Conditions

The following table summarizes the optimal conditions for each pathway on a 3-nitropyridine scaffold.

| Pathway | Substrate Req. | Nucleophile | Reagent/Catalyst | Regioselectivity |

| Classical | Halogen at C2/C4/C6 | Amines, Alkoxides, Thiols | Base (DIPEA, | C2 > C4 > C6 (Inductive control) |

| VNS | H at C4/C6 | Carbanion w/ LG ( | Strong Base ( | C6 / C4 (Steric control) |

| ONSH | H at C4/C6 | Anilines, Alkylamines | Oxidant ( | C6 (Para to |

Troubleshooting & Optimization

The "Nitro-Migration" Trap

In rare cases involving nitration or harsh basic conditions, the nitro group can migrate (via a [1,5]-sigmatropic shift during synthesis or ring-opening/closing mechanisms).

-

Validation: Always verify the regiochemistry of your starting material using 2D NMR (HMBC). A cross-peak between the C2-H and the Ring Nitrogen is diagnostic for 3-nitropyridine vs 4-nitropyridine.

Solvent Effects

-

Dipolar Aprotic Solvents (DMSO, DMF, NMP): Essential for

and VNS. They solvate the cation, leaving the anionic nucleophile "naked" and highly reactive. -

Protic Solvents (MeOH, EtOH): Generally avoid for VNS (can quench carbanions) but acceptable for standard

with amine nucleophiles.

References

-

Makosza, M., & Winiarski, J. (1987).[5] Vicarious nucleophilic substitution of hydrogen. Accounts of Chemical Research. Link

-

BenchChem. (2025).[1] Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Chloro-4-methyl-3-nitropyridine. Link

-

Blazej, S., et al. (2007). Evaluation of Electrophilic Activities of Substituted Nitroarenes in the VNS Reaction. Polish Journal of Chemistry. Link

-

WuXi Biology. (2023). SNAr Reaction of Polyhalogenated Heterocycles: Regioselectivity Analysis. Link

-

ChemRxiv. (2022). Amination of Nitro-Substituted Heteroarenes by Nucleophilic Substitution of Hydrogen. Link

Sources

Role of the tert-butyl group in directing reaction selectivity

An In-Depth Technical Guide on the Role of the Tert-Butyl Group in Directing Reaction Selectivity

Executive Summary

The tert-butyl group, -C(CH₃)₃, is a cornerstone substituent in organic chemistry, exerting profound control over reaction outcomes through a unique combination of steric and electronic effects.[1] Its exceptional bulk is a powerful tool for dictating regioselectivity and stereoselectivity, while its electron-donating nature influences carbocation stability and aromatic substitution patterns.[1][2] This technical guide provides a comprehensive analysis of the multifaceted roles of the tert-butyl group for researchers, scientists, and drug development professionals. We will explore its influence on reaction mechanisms, its application in conformational control, its utility as a robust protecting group, and its strategic implementation in medicinal chemistry to enhance drug properties such as metabolic stability and receptor selectivity.[1][3]

Introduction: The Archetypal Bulky Group

The tert-butyl group is a quaternary alkyl substituent characterized by a central carbon atom bonded to three methyl groups.[1] This arrangement creates a large, non-polar, and conformationally rigid domain, making it the archetypal sterically demanding group in organic synthesis.[1] Its influence on reaction selectivity stems from two primary properties:

-

Steric Hindrance: The sheer size of the tert-butyl group physically obstructs the approach of reagents to nearby reaction centers. This steric bulk is a dominant factor in determining the kinetic outcome of many reactions.[1]

-

Electronic Effects: As an alkyl group, the tert-butyl group is electron-donating through an inductive effect (+I).[2] It also stabilizes adjacent positive charges through hyperconjugation, a key factor in the stability of the tert-butyl carbocation.[4][5]

This guide will dissect these properties, providing field-proven insights into how they are leveraged to achieve precise control over chemical transformations.

The Directing Influence of Steric Hindrance

The most significant impact of the tert-butyl group on reaction selectivity arises from its steric profile. This bulk can be used to control molecular shape, block specific reaction sites, and influence the pathways of substitution and elimination reactions.

Conformational Locking in Alicyclic Systems

In substituted cyclohexanes, the tert-butyl group's large steric requirement overwhelmingly favors the equatorial position to avoid high-energy 1,3-diaxial interactions.[6][7] This preference is so strong (A-value ≈ 5 kcal/mol) that it effectively "locks" the ring in a single chair conformation.[8] This conformational rigidity fixes the spatial orientation of other substituents, which is a powerful strategy in stereoselective synthesis.[6][8]

Table 1: A-Values for Common Cyclohexane Substituents

| Substituent | A-Value (kcal/mol) |

| -H | 0 |

| -CH₃ | 1.7 |

| -CH(CH₃)₂ | 2.2 |

| -C(CH₃)₃ | ~5.0 |

This locking effect has profound mechanistic implications. For example, in elimination reactions of 4-tert-butylcyclohexyl derivatives, the cis isomer (with an axial leaving group) can readily undergo an E2 elimination, while the trans isomer (with a locked equatorial leaving group) cannot achieve the necessary anti-periplanar geometry and is forced to react through a slower E1 mechanism.[8]

Caption: Conformational locking by the tert-butyl group in cyclohexane.

Regioselectivity in Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, the tert-butyl group is an activating, ortho-, para-director due to its electron-donating inductive effect.[9] However, its substantial bulk sterically hinders the ortho positions, making the para position the overwhelmingly favored site of substitution.[10][11] This contrasts sharply with smaller alkyl groups like methyl, which yield a significant proportion of the ortho product.[11]

Table 2: Product Ratios in the Nitration of Alkylbenzenes

| Substrate | Ortho (%) | Meta (%) | Para (%) |

| Toluene | 58 | 5 | 37 |

| tert-Butylbenzene | 12 | 8.5 | 79.5 |

| Data from reference[9]. |

This predictable para-directing effect is a valuable tool in organic synthesis for installing functional groups at a specific position on an aromatic ring.[12]

Caption: Directing effects in electrophilic aromatic substitution.

Mechanistic Control in Nucleophilic Substitution

The steric hindrance of the tert-butyl group is a defining factor in nucleophilic substitution reactions.

-

Sₙ2 Reactions: These reactions require a backside attack on the electrophilic carbon. The bulky tert-butyl group effectively shields the reaction center, making this approach nearly impossible.[1][13] Consequently, tertiary substrates like tert-butyl bromide do not undergo Sₙ2 reactions.[14]

-

Sₙ1 Reactions: In contrast, the tert-butyl group strongly promotes Sₙ1 reactions.[1] It facilitates the formation of a stable tertiary carbocation intermediate through both inductive and hyperconjugation effects.[1][4] This stabilization of the key intermediate dramatically increases the rate of Sₙ1 reactions.[15]

Caption: Influence of the tert-butyl group on Sₙ1 vs. Sₙ2 pathways.

The Role of Electronic Effects

While steric effects are often dominant, the electronic properties of the tert-butyl group are crucial for understanding its influence, particularly in reactions involving cationic intermediates.

Inductive Effect and Hyperconjugation

The tert-butyl group is considered electron-donating via the inductive effect (+I), where electron density is pushed through the sigma bonds towards a more electronegative center.[2] This effect is generally considered stronger than that of smaller alkyl groups.[2]

More importantly, the tert-butyl group is highly effective at stabilizing adjacent carbocations through hyperconjugation. The C-H sigma bonds of the methyl groups can overlap with the empty p-orbital of the carbocation, delocalizing the positive charge. The tert-butyl cation has nine such C-H bonds, leading to significant stabilization.[4][16] This high stability is the reason tertiary substrates readily undergo Sₙ1 and E1 reactions.[1][17] Although very stable relative to other carbocations, it is important to remember they are still highly reactive intermediates compared to neutral molecules.[5]

Applications in Drug Development and Medicinal Chemistry

The predictable steric and electronic properties of the tert-butyl group make it a valuable component in drug design.[1]

-

Metabolic Shielding: By positioning a bulky tert-butyl group near a metabolically vulnerable site on a drug molecule, chemists can sterically hinder the approach of metabolic enzymes (like cytochrome P450s), slowing down degradation and increasing the drug's half-life and bioavailability.[1][3]

-

Receptor Selectivity: The defined size and shape of the group can be used to achieve selective binding to a specific receptor or enzyme active site. Its bulk can prevent a molecule from fitting into the binding pocket of off-target receptors, thereby reducing side effects.[1]

-

Improving Physicochemical Properties: The lipophilic nature of the tert-butyl group can be used to modulate the solubility and membrane permeability of a drug candidate, which is critical for its absorption, distribution, metabolism, and excretion (ADME) profile.[1][18] For example, introducing a tert-butyl group can improve the solubility of highly insoluble carbohydrate derivatives.[19]

The Tert-Butyl Group in Protecting Group Chemistry

The stability of the tert-butyl cation makes it the basis for several widely used acid-labile protecting groups.

-

Boc Group (tert-Butoxycarbonyl): Used extensively for the protection of amines, the Boc group is installed using di-tert-butyl dicarbonate (Boc₂O).[20] It is stable to a wide range of conditions but is easily removed with mild acid (e.g., trifluoroacetic acid), which proceeds via the formation of the stable tert-butyl cation.[20]

-

Tert-Butyl Ethers: Alcohols can be protected as tert-butyl ethers by reacting them with isobutylene under acidic catalysis.[21] These ethers are robust under basic and organometallic conditions but are readily cleaved by acid, making them useful in orthogonal protection strategies.[21]

Caption: General workflow for utilizing a tert-butyl-based protecting group.

Experimental Protocols

Protocol: Para-Selective Friedel-Crafts Alkylation of Phenol

This protocol describes the alkylation of phenol with tert-butyl chloride, where the steric bulk of the incoming electrophile strongly favors para-substitution.[12]

Materials:

-

Phenol

-

tert-Butyl chloride

-

Lewis acid catalyst (e.g., AlCl₃)

-

Anhydrous solvent (e.g., carbon disulfide or nitrobenzene)

-

Hydrochloric acid (aq.)

-

Sodium bicarbonate solution (aq.)

-

Anhydrous sodium sulfate

-

Rotary evaporator, separatory funnel, standard glassware

Procedure:

-

Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen).

-

Dissolve phenol (1.0 equivalent) in the anhydrous solvent in the flask.

-

Cool the solution in an ice bath and slowly add the Lewis acid catalyst (e.g., AlCl₃, 0.1-1.0 equivalent) portion-wise.

-

Add tert-butyl chloride (1.1 equivalents) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated HCl.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with water, sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product (predominantly p-tert-butylphenol) by column chromatography or recrystallization.

Protocol: Boc Protection of a Primary Amine

This protocol describes a standard method for protecting a primary amine using di-tert-butyl dicarbonate (Boc₂O).[20]

Materials:

-

Primary amine substrate

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a biphasic mixture)

-

Base (e.g., Triethylamine (TEA), Sodium hydroxide (aq.), or DMAP)

-

Standard glassware, magnetic stirrer

Procedure:

-

Dissolve the primary amine (1.0 equivalent) in the chosen solvent (e.g., DCM).

-

Add the base (e.g., TEA, 1.2 equivalents).

-

Dissolve di-tert-butyl dicarbonate (1.1 equivalents) in a small amount of the same solvent and add it dropwise to the amine solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC until the starting amine is consumed.

-

Upon completion, dilute the reaction mixture with the organic solvent and wash with a mild aqueous acid (e.g., 1M HCl) to remove excess base, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected amine.

-

If necessary, purify the product by column chromatography.

Conclusion

The tert-butyl group is a powerful and versatile tool in the arsenal of chemists and drug designers.[1] Its profound steric hindrance provides a reliable means to control reaction outcomes, dictate molecular shape, and confer metabolic stability.[1][3] Simultaneously, its electronic properties facilitate reactions proceeding through cationic intermediates.[1] A thorough understanding of the interplay between these steric and electronic factors, as detailed in this guide, is essential for its effective application in modern organic synthesis and medicinal chemistry.

References

-

ron. (2017, April 27). What is the directive influence of the tert-butyl group in electrophilic aromatic substitution?. Chemistry Stack Exchange. [Link]

-

LabXchange. (2025, January 2). Electrophilic Aromatic Substitution. LabXchange. [Link]

-

Chemistry School. t-Butyl Group's Ability to "lock" the Cyclohexane Ring. Chemistry School. [Link]

-

Zhou, P., et al. (2015). Effect of tert-butyl groups on electronic communication between redox units in tetrathiafulvalene-tetraazapyrene triads. RSC Publishing. [Link]

-

Wikipedia. tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

-

Filo. (2026, January 19). Electrophilic Aromatic Substitution (Friedel–Crafts Alkylation) The main... Filo. [Link]

-

Wikipedia. Electrophilic aromatic substitution. Wikipedia. [Link]

-

Lumen Learning. Carbocation Structure and Stability. MCC Organic Chemistry. [Link]

-

ResearchGate. (2015). Effect of tert-butyl groups on electronic communication between redox units in tetrathiafulvalene-tetraazapyrene triads. ResearchGate. [Link]

-

Chemistry Stack Exchange. (2020, June 10). Do tert-butylcyclohexanes with a leaving group locked in the equatorial position undergo E1?. Chemistry Stack Exchange. [Link]

-

Unknown. Conformers are compounds that differ by orientation of atoms in space; they are. Unknown Source. [Link]

-

Unknown. nucleophilic substitution and elimination of alkyl halides. Unknown Source. [Link]

-

Wikipedia. tert-Butyl alcohol. Wikipedia. [Link]

-

Government Arts College Coimbatore. nucleophilic substitution reaction. Government Arts College Coimbatore. [Link]

-

Canadian Science Publishing. (1972). Sterically Hindered Aromatic Compounds. IV. Solvolysis of t-Butyl-, Phenyl-, and Trialkyl-benzyl Chlorides in Ethanol–Water. Canadian Journal of Chemistry, 50, 2318. [Link]

-

Chemistry Stack Exchange. (2015, May 5). Why are tertiary carbocations the most reactive, if they're already stable?. Chemistry Stack Exchange. [Link]

-

ResearchGate. (2025, August 10). The tert-Butyl Side Chain: A Powerful Means to Lock Peptoid Amide Bonds in the Cis Conformation. ResearchGate. [Link]

-

Ijisrt.com. Quamtum Mechanical Study on Structural and Electronic Properties of Tert-Butyl Based Bridged Dithiophene Oxide Derivatives. Ijisrt.com. [Link]

-

Chemistry LibreTexts. (2021, October 24). 3.1: Conformations of Organic Molecules. Chemistry LibreTexts. [Link]

-

Chemistry LibreTexts. (2023, January 22). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Chemistry LibreTexts. [Link]

-

Wyzant. (2019, June 24). Is the t-butyl carbocation more stable than the benzyl carbocation?. Wyzant Ask An Expert. [Link]

-

Clutch Prep. t-Butyl Ether Protecting Groups Explained. Clutch Prep. [Link]

-

ChemRxiv. (2024, January 16). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. ChemRxiv. [Link]

-

Shanu-Wilson, J. (2022, May 19). Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. [Link]

-

ACS Publications. (2019, May 30). p-tert-Butyl Groups Improve the Utility of Aromatic Protecting Groups in Carbohydrate Synthesis. Organic Letters. [Link]

-

ACS Publications. (2015, August 7). tert-Butyl Carbocation in Condensed Phases: Stabilization via Hyperconjugation, Polarization, and Hydrogen Bonding. The Journal of Physical Chemistry A. [Link]

-

ACS Publications. (2023, September 8). β″-Trifluoro)-tert-butyl: A Candidate Motif for the Discovery of Bioactives. Organic Letters. [Link]

-

Ashenhurst, J. (2011, October 29). Reagent Friday: Potassium tert-butoxide [KOC(CH3)3]. Master Organic Chemistry. [Link]

-

PMC. Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. PMC. [Link]

-

ChemTalk. Protecting Groups in Organic Synthesis. ChemTalk. [Link]

-

KPU Pressbooks. 5.2 Directing Effects of the Substituents on EAS. Organic Chemistry II. [Link]

-

ResearchGate. (2025, November 11). Insights on tert-butyl alkylation effects on fluorobenzene. ResearchGate. [Link]

-

Chemistry LibreTexts. (2022, November 2). 8.4: Nucleophilic Substitution - 1st Order. Chemistry LibreTexts. [Link]

-

ACS Publications. (2021, October 26). Stereoselective Alkylation of Chiral Titanium(IV) Enolates with tert-Butyl Peresters. Organic Letters. [Link]

-

ChemTalk. (2021, June 9). Steric Hindrance. ChemTalk. [Link]

-

Taylor & Francis. Tert-butyl – Knowledge and References. Taylor & Francis. [Link]

-

PMC. (2017, September 14). Highly Stereoselective Asymmetric Aldol Routes to tert-Butyl-2-(3,5-difluorophenyl)-1-oxiran-2-yl)ethyl)carbamates: Building Blocks for Novel Protease Inhibitors. PMC. [Link]

-

YouTube. (2016, November 27). Stereoselective Reduction of 4-tert-butylcyclohexanone by CM2191. YouTube. [Link]

-

Chemistry Steps. n-Butyl, sec-Butyl, iso-Butyl, and tert-Butyl. Chemistry Steps. [Link]

-

Save My Exams. (2025, January 10). Directing Effects. A Level Chemistry Revision Notes. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. hyphadiscovery.com [hyphadiscovery.com]

- 4. Carbocation Structure and Stability | MCC Organic Chemistry [courses.lumenlearning.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. chemistryschool.net [chemistryschool.net]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. LabXchange [labxchange.org]

- 11. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]

- 12. Electrophilic Aromatic Substitution (Friedel–Crafts Alkylation) The main.. [askfilo.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. gacbe.ac.in [gacbe.ac.in]

- 15. NUCLEOPHILIC SUBSTITUTION [research.cm.utexas.edu]

- 16. pubs.acs.org [pubs.acs.org]

- 17. echemi.com [echemi.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 21. pdf.benchchem.com [pdf.benchchem.com]

Advanced Safety and Handling Precautions for Nitropyridine Derivatives: A Mechanistic Guide

Executive Summary

Nitropyridine derivatives are highly versatile intermediates utilized extensively in pharmaceutical synthesis, agrochemicals, and the development of high-energy density materials. However, their unique electronic structures impart severe toxicological and physical hazards. As a Senior Application Scientist, I approach laboratory safety not as a checklist, but as a system of mechanistic causality. Understanding why a compound behaves dangerously dictates how we engineer our handling protocols. This whitepaper provides an in-depth mechanistic breakdown of nitropyridine safety profiles, detailing the causality behind their toxicity, thermal instability, and the self-validating workflows required for their safe manipulation.

Mechanistic Toxicology of Nitropyridines

The toxicity of nitropyridines is not monolithic; it varies drastically based on the position of the nitro group and the presence of other substituents. Understanding these pathways is critical for anticipating exposure outcomes.

-

Methemoglobinemia and Hematotoxicity: Compounds such as 5-bromo-2-nitropyridine act as potent oxidizing agents in vivo. Upon systemic absorption, the nitro group oxidizes the ferrous (

) iron in hemoglobin to the ferric ( -

Microtubule Disruption and Neurotoxicity: 3-nitropyridine analogues are actively investigated as anti-cancer agents due to their ability to bind to the colchicine site of tubulin. While they exhibit lower myelotoxicity than traditional agents, their mechanism of action—destabilizing tubulin polymerization—induces G2/M cell cycle arrest and carries a significant risk of peripheral neurotoxicity .

-

Mutagenesis via Metabolic Activation: 4-nitropyridine 1-oxide (4NPO) demonstrates significant mutagenic and carcinogenic potential. The causality lies in its metabolic reduction pathway: bacterial and mammalian enzymes reduce the nitro group to highly reactive hydroxylamino- and amino-pyridine 1-oxides, which subsequently form covalent adducts with DNA [2][2]. Alkyl derivatives, such as 3-methyl-4-NPO, exhibit even higher carcinogenic potency [3][3].

Biochemical pathways of nitropyridine toxicity and cellular disruption.

Thermal Kinetics, Explosive Properties, and Incompatibilities

The incorporation of multiple nitro groups onto the pyridine ring significantly alters its thermodynamic stability, pushing these compounds into the realm of energetic materials.

-

High-Energy Density: Polynitrated derivatives, such as 2,4,6-trinitropyridine (TNPy), possess a highly favorable oxygen balance and high density, making them candidate high explosives [4][4].

-

Nucleophilic Sensitivity (Causality): While the aromatic structure provides baseline thermal stability (TNPy melts at 163°C without decomposition), the strong electron-withdrawing effect of the nitro groups leaves the carbon atoms of the pyridine ring highly electron-deficient. Consequently, nitropyridines are extremely sensitive to bases and nucleophiles. Contact with strong bases can initiate rapid, uncontrolled exothermic decomposition [4][4].

-

Toxic Decomposition Products: Thermal decomposition of halogenated nitropyridines (e.g., 2-chloro-5-nitropyridine) releases a lethal mixture of irritating gases, including nitrogen oxides (

), hydrogen chloride (

Quantitative Physicochemical and Toxicity Metrics

| Compound | Metric | Value | Causality / Implication |

| 2-Chloro-5-nitropyridine | Log Kow | 1.27 | Low potential to bioaccumulate; moderately lipophilic, allowing skin penetration [5][5]. |

| 2-Chloro-5-nitropyridine | Vapor Pressure | 0.0 ± 0.5 mmHg (25°C) | Low volatility, meaning dust formation remains the primary inhalation risk vector [5][5]. |

| 2,4,6-Trinitropyridine (TNPy) | Melting Point | 163°C | High thermal stability due to aromatic structure, but decomposes rapidly above 200°C [4][4]. |

| 3-Nitropyridine Analogue (4AZA2891) | Mean GI50 ( | -7.45 Molar | High potency in microtubule targeting, requiring extreme precision in dosing to avoid neurotoxicity . |

Self-Validating Experimental Protocols

To mitigate the dual threat of severe toxicity and thermal instability, handling nitropyridines requires a self-validating workflow where each step serves as a prerequisite for the next.

Step-by-step self-validating workflow for handling nitropyridines.

Step-by-Step Methodology:

Step 1: Environmental Control Validation

-

Action: Activate the fume hood and verify a face velocity of

0.5 m/s. Ensure the workspace is entirely free of strong bases (e.g., NaOH, KOH) and incompatible oxidizing agents. -

Validation: Do not proceed unless the digital airflow monitor stabilizes and base-containing reagents are physically locked away.

-

Causality: Nitropyridine vapors and dusts are highly toxic; inadequate flow risks inhalation exposure. Furthermore, exposure to strong bases triggers nucleophilic attack on the electron-deficient ring, risking exothermic decomposition [4][4].

Step 2: PPE Verification

-

Action: Don tightly fitting safety goggles, double nitrile gloves, and a particulate respirator conforming to EN 143 or NIOSH standards.

-

Validation: Perform a negative-pressure seal check on the respirator.

-

Causality: Compounds like 5-bromo-2-nitropyridine can be absorbed directly through the skin and respiratory tract, leading to systemic methemoglobinemia [1][1].

Step 3: Anti-Static Preparation

-

Action: Ground all dispensing containers using grounding cables. Use non-sparking spatulas (e.g., Teflon or ceramic) for transfer.

-

Validation: Verify continuity with a multimeter (< 10 ohms) before opening the reagent bottle.

-

Causality: Nitropyridine powders can form explosive dust-air mixtures. Static discharge or mechanical friction acts as an ignition source, potentially triggering deflagration [5][5].

Step 4: Chemical Quenching & Decontamination

-

Action: Post-experiment, wipe all surfaces with a wet cloth using a neutral pH detergent. Do not sweep dry powder.

-

Validation: Ensure the pH of the cleaning solution is strictly neutral (pH 7.0).

-

Causality: Dry sweeping aerosolizes the toxic powder. Using basic cleaning agents risks localized exothermic reactions with residual nitropyridine dust.

Emergency Response and Containment

In the event of a spill, immediately evacuate personnel to safe areas upwind of the spill. Do not use water jets, as this may spread the powder. Mechanically collect the spill using inert, non-combustible absorbent materials and place it in a sealed container for hazardous waste disposal. If thermal decomposition occurs, responders must use self-contained breathing apparatus (SCBA) due to the rapid release of

References

- Jubilant Ingrevia Limited. "2-Chloro-5-nitropyridine Safety Data Sheet."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnfZ_HHH8TNowWyKwfs6f5_cuz-qOpTUqbkp31riddK6LN271P_WTqcFEW6rkH4yOwOJb1ffxSzAX4TON_pHm_pajc7VdRzoG1GCVU1vPVZxGq9oM5cAXCRLFVIUYiKapfk4ksiBiQq2sUWBF1yhWKq12TOOM_xwY_IBdJvE9_iU1G42aiXrWIQ9HuUQ3OXcKPzES4efcMnM9-UPZAcbNq]

- ASM Journals. "Specific Action of 4-Nitropyridine 1-Oxide on Escherichia coli K-12 Pro+ Strains Leading to the Isolation of Proline-Requiring Mutants."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXf04sjh9skEAJHGZsmPUV9bFvzSNTgDt1qaEqnUdrMXbjTnUe0wCziCnoQWmr5TDxlLCjBTv4cE7gzS4jI-0deJe6dObGTwFddM4dhgpobyIzifKd0NQ1QtsUuArQLNPeHRkvhvhztR8Q8w==]

- Sciencemadness.org. "2,4,6-Trinitropyridine and Related Compounds, synthesis and characterization."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnGDyu7X0a8ygfrYXObgIJ6dAs-uJFSvnf1X50iQa-4R2FLbuZadJqEnjL_M45tQFo7jx6Msmd5b-NX7S1iQsfZZJtlal9aKL53e7naUm6p5HHrEhtjGQeudj8cGbQgl958LuIi9L8pr7PtzBXIzIJIfbdGpYZddlANbd8BEsT]

- ResearchGate. "3-nitropyridine analogues as novel microtubule-targeting agents."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeAOa8VH2Gph2wgfEFlbfrmcDZnr56DyLoWOfXDePh8tAQcgL7Vc7pNSNFMAynLOUf9c_vICHOpMtTorssTLN2xTJ1OvD4hhiE8CHM9kTOvrmNQCgrIu72-j9fwX6qzsXIzD_-L4AVk0kIqAlsGpGvjV0HrAhs1cLviEEd4k7EQxu7Z-_U4wbK0wjSVy1YLovBhLj2eBZvcPK5ItIBAyPHUxv4PzgYCajufRvo]

- PMC. "Methemoglobinemia and Delayed Encephalopathy After 5-Bromo-2-Nitropyridine Poisoning: A Rare Case Report."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjAdw1Qyo031u9JfFJ5eNmNzYoxhZuZMcrAupmXUe1Ly2VH4KLfaoH0OqgjVWAIccjUaV5CTW0W6q8sVuz46pDgdoqb3rCvnR2t0ftI2U_SFfta8VnsrZOPTyoeQVse4PMeL_u4-owr3Nufw==]

- PubMed. "Carcinogenicity and mutagenicity of 4-nitropyridine 1-oxide derivatives."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOh1RWfWatkVuuJCb4U-JvmWSYrt7UcaNtN7UEU4ixnCyALXXK7uNhJxZl7CAE2h_VrIf2V3tgh2074A72DnrZjlzrqEIpSg4vp3jGblRCflAuGeAsimkNmEYTLLW5I8vS]

Sources

- 1. Methemoglobinemia and Delayed Encephalopathy After 5-Bromo-2-Nitropyridine Poisoning: A Rare Case Report - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Carcinogenicity and mutagenicity of 4-nitropyridine 1-oxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sciencemadness.org [sciencemadness.org]

- 5. jubilantingrevia.com [jubilantingrevia.com]

An In-depth Technical Guide to the Solubility of 2-(2-Tert-butylphenoxy)-3-nitropyridine in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(2-Tert-butylphenoxy)-3-nitropyridine. In the absence of extensive published quantitative data for this specific molecule, this document establishes a predictive framework based on its molecular structure and the fundamental principles of solubility. The primary focus is to equip researchers, scientists, and drug development professionals with a robust, step-by-step experimental protocol for the precise determination of its solubility in common organic solvents. This guide emphasizes the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in established scientific principles.

Introduction: The Significance of Solubility in a Drug Development Context

2-(2-Tert-butylphenoxy)-3-nitropyridine is a heterocyclic compound with structural motifs that suggest its potential as a scaffold in medicinal chemistry. The interplay of its bulky, lipophilic tert-butylphenoxy group and the polar nitropyridine moiety creates a molecule with nuanced physicochemical properties. Understanding its solubility is paramount for a variety of applications in the pharmaceutical sciences, including:

-

Reaction Chemistry: Optimizing reaction conditions for its synthesis and subsequent functionalization.

-

Purification: Developing effective crystallization and chromatographic purification methods.

-

Formulation Development: Creating stable and bioavailable drug formulations.

-

In Vitro and In Vivo Studies: Ensuring accurate and reproducible concentrations in biological assays.

This guide will provide both a theoretical assessment of the expected solubility of 2-(2-Tert-butylphenoxy)-3-nitropyridine and a practical, detailed methodology for its empirical determination.

Theoretical Assessment of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity of the molecules.[1] A qualitative prediction of the solubility of 2-(2-Tert-butylphenoxy)-3-nitropyridine can be made by dissecting its molecular structure:

-

The Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom, contributing to its polarity.

-

The Nitro Group (-NO₂): A strongly electron-withdrawing and polar functional group.

-

The Ether Linkage (-O-): Introduces some polarity.

-

The Phenoxy Group: A bulky aromatic ring.

-

The tert-Butyl Group (-C(CH₃)₃): A large, non-polar, and lipophilic group.

The presence of both polar (nitropyridine) and significant non-polar (tert-butylphenoxy) regions suggests that 2-(2-Tert-butylphenoxy)-3-nitropyridine will exhibit a range of solubilities across different organic solvents. It is anticipated to have limited solubility in highly polar solvents like water and better solubility in solvents of intermediate to low polarity. The bulky tert-butyl group can also influence crystal lattice energy, which in turn affects solubility.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable solubility data, the isothermal shake-flask method is a widely accepted and robust technique.[2] This method involves agitating an excess of the solid compound in the solvent at a constant temperature until equilibrium is reached.

Materials and Equipment

-

2-(2-Tert-butylphenoxy)-3-nitropyridine (solid)

-

A selection of common organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Analytical balance

-

Thermostatic shaker bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

-

Vials with screw caps

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 2-(2-Tert-butylphenoxy)-3-nitropyridine to a series of vials. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.[2]

-

To each vial, add a known volume (e.g., 5.0 mL) of the selected organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient duration (typically 24-72 hours) to ensure that solubility equilibrium is reached. It is advisable to test aliquots at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solute remains constant.

-

-

Sample Clarification:

-

Once equilibrium is established, remove the vials from the shaker bath and allow the undissolved solid to settle.

-

To ensure complete removal of suspended particles, centrifuge the vials at a moderate speed (e.g., 5000 rpm) for 15 minutes.

-

-

Sample Dilution and Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed vial to remove any remaining particulate matter.

-

Dilute the filtered aliquot with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of 2-(2-Tert-butylphenoxy)-3-nitropyridine. A pre-established calibration curve is essential for accurate quantification.

-

-

Calculation of Solubility:

-

The solubility can be calculated using the following formula:

Solubility (g/L) = Concentration of diluted sample (g/L) × Dilution factor

-

The dilution factor is the total volume of the diluted sample divided by the volume of the supernatant taken.

-

The following diagram illustrates the workflow for this experimental protocol:

Caption: Workflow for the experimental determination of solubility using the isothermal shake-flask method.

Data Presentation

All quantitative solubility data should be summarized in a clearly structured table for easy comparison. An example is provided below.

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |

| Methanol | 25 | Experimental Value | Calculated Value |

| Ethanol | 25 | Experimental Value | Calculated Value |

| Acetone | 25 | Experimental Value | Calculated Value |

| Ethyl Acetate | 25 | Experimental Value | Calculated Value |

| Dichloromethane | 25 | Experimental Value | Calculated Value |

| Toluene | 25 | Experimental Value | Calculated Value |

| Hexane | 25 | Experimental Value | Calculated Value |

Conclusion

References

-

Department of Chemistry, University of Calgary. Solubility test for Organic Compounds. [Link]